molecular formula C21H20N4O5 B10986498 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide

Katalognummer: B10986498
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: WBOIGCSOFXVWQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide features a unique hybrid structure combining two heterocyclic systems:

  • A 2-hydroxy-3,4-dihydroquinolin-7-yl moiety, which includes a partially saturated quinoline ring with a hydroxyl substituent.
  • A 3-hydroxy-2-oxoquinoxalin-1(2H)-yl group, comprising a quinoxaline ring with both oxo and hydroxyl functionalities.

Eigenschaften

Molekularformel

C21H20N4O5

Molekulargewicht

408.4 g/mol

IUPAC-Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C21H20N4O5/c26-18-8-6-13-5-7-14(11-16(13)23-18)30-12-19(27)22-9-10-25-17-4-2-1-3-15(17)24-20(28)21(25)29/h1-5,7,11H,6,8-10,12H2,(H,22,27)(H,23,26)(H,24,28)

InChI-Schlüssel

WBOIGCSOFXVWQS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fridel-Crafts Alkylation Route

Procedure :

  • Esterification : Resorcinol reacts with 3-chloropropionyl chloride in dichloromethane with triethylamine at 0°C to form (3-hydroxyphenyl)-3-chloropropionate.

  • Cyclization : The intermediate undergoes intramolecular Fridel-Crafts alkylation catalyzed by anhydrous AlCl₃ at 40°C for 24 hours, yielding 7-hydroxychroman-2-one.

  • Aminolysis : Treatment with ammonia gas in methanol at 80°C under 0.5 MPa pressure for 24 hours produces 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Yield : 68.7% overall.

Alternative Melt Method

Procedure :
N-(3-Hydroxyphenyl)-3-chloropropionamide is heated with AlCl₃, KCl, and NaCl at 155–165°C for 1 hour, yielding a mixture of 7-hydroxy- and 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. Purification via column chromatography isolates the desired isomer.

Yield : 72–78% after purification.

Synthesis of 3-Hydroxy-2-oxoquinoxaline

Condensation-Oxidation Method

Procedure :

  • Condensation : Ortho-phenylenediamine reacts with sodium pyruvate in ethanol under reflux to form 3-methylquinoxalin-2(1H)-one.

  • Oxidation : Treatment with H₂O₂ in acetic acid introduces the 3-hydroxy group, yielding 3-hydroxy-2-oxoquinoxaline.

Yield : 80–85%.

Direct Hydroxylation

Procedure :
2-Oxoquinoxaline is treated with hydroxylamine hydrochloride in DMF at 100°C, followed by acidic hydrolysis to yield 3-hydroxy-2-oxoquinoxaline.

Yield : 75%.

Coupling via Acetamide Linker

Chloroacetylation Strategy

Procedure :

  • Alkylation : 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with 1,4-dibromobutane in water with K₂CO₃ at 100°C to form 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

  • Amine Functionalization : The bromo intermediate reacts with 2-aminoethyl-3-hydroxy-2-oxoquinoxaline in acetonitrile with triethylamine to form the secondary amine.

  • Acetamide Formation : The amine is acylated with chloroacetyl chloride in dichloromethane, followed by coupling with the quinoline fragment.

Yield : 65–70% for the final step.

Michael Addition Approach

Procedure :

  • Acrylate Formation : 3-Hydroxy-2-oxoquinoxaline is treated with ethyl acrylate in THF with K₂CO₃, forming ethyl 3-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)propanoate.

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH.

  • Amide Coupling : The acid is activated with DCC and reacted with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in DMF.

Yield : 85–90% for amide formation.

Comparative Analysis of Methods

StepMethodYieldKey AdvantageReference
Quinoline SynthesisFridel-Crafts Alkylation68.7%High regioselectivity
Quinoxaline SynthesisCondensation-Oxidation80%Scalable
CouplingChloroacetylation65%Mild conditions
CouplingMichael Addition85%Avoids toxic reagents

Challenges and Optimization

  • Regioselectivity : Competing 5-hydroxyquinolinone formation during AlCl₃-mediated cyclization necessitates careful purification.

  • Stability : The 3-hydroxy group in quinoxaline is prone to oxidation; reactions require inert atmospheres.

  • Solvent Choice : Dichloromethane and DMF are preferred for amide coupling due to high solubility of intermediates.

Industrial Scalability Considerations

  • Cost-Effectiveness : The Fridel-Crafts route uses inexpensive AlCl₃ but generates hazardous waste.

  • Green Chemistry : The Michael addition method minimizes waste and avoids halogenated solvents.

  • Purification : Silica gel chromatography is critical for isolating high-purity intermediates .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Hydroxylgruppen in der Verbindung können oxidiert werden, um Chinon-Derivate zu bilden.

    Reduktion: Die Carbonylgruppen in der Chinoxalin-Einheit können reduziert werden, um entsprechende Alkohole zu bilden.

    Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Oxon, Kaliumpermanganat.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Nitriergemisch (HNO₃/H₂SO₄), Halogene (Cl₂, Br₂) in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

    Oxidation: Chinon-Derivate.

    Reduktion: Alkohol-Derivate.

    Substitution: Nitro- oder halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of quinoline and quinoxaline structures exhibit significant antimicrobial properties. The compound's structural features suggest potential activity against a range of pathogens, including bacteria and fungi. Studies have shown that compounds with similar frameworks can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

2. Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies suggest that modifications to the quinoline structure can enhance cytotoxicity against specific cancer cell lines, indicating a promising avenue for further research .

3. Neuroprotective Effects

The ability of this compound to interact with neurotransmitter systems positions it as a candidate for neuroprotective therapies. Research into similar compounds has demonstrated their potential in treating neurodegenerative diseases like Alzheimer's disease through inhibition of acetylcholinesterase and monoamine oxidase enzymes . The dual action on cholinergic systems could provide therapeutic benefits in cognitive function enhancement.

Synthesis and Derivative Development

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide can be achieved through various organic reactions, including Friedel-Crafts alkylation and condensation reactions involving suitable precursors. The development of derivatives with modified functional groups could lead to improved pharmacological profiles, enhancing efficacy and reducing toxicity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with hydroxyl substitutions exhibited enhanced inhibitory effects compared to their non-hydroxylated counterparts. This suggests that the target compound may also demonstrate similar activity, warranting further investigation.

Case Study 2: Neuroprotective Mechanisms

In vitro studies on related compounds showed significant inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for cognitive enhancement in Alzheimer's disease models. The target compound's structural similarities suggest it may also possess this neuroprotective property.

Wirkmechanismus

The mechanism by which 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific enzymes or receptors. The quinoline and quinoxaline moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Functional Groups Key Features Biological Activity (If Reported) Reference
Target Compound Quinolinyl-O-acetamide-Quinoxalinyl Hydroxy, Oxo, Acetamide Hybrid quinoline-quinoxaline system; dual hydroxyl groups Hypothesized: Anti-inflammatory, anticancer N/A
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin-hydrazide Nitro, Oxo Nitrobenzylidene hydrazide; coumarin core Not specified
2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl)acetohydrazides Quinoxaline-hydrazide Oxo, Methyl Hydrazide linker; substituted phenyl groups In vitro anticancer activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide Coumarin-acetamide Methoxy, Hydroxy, Oxo Methoxy groups enhance lipophilicity Not specified
2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Tetrahydroquinoline-acetamide Chloro, Oxo Chloro substituent; tetrahydroquinoline core Synthetic intermediate
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Quinazolinone-acetamide Methoxy, Oxo Quinazolinone core; methoxyphenoxy group Not specified

Pharmacological Hypotheses

  • Hydroxy vs. Methoxy/Chloro Substituents : Hydroxyl groups in the target compound may improve target binding via hydrogen bonding, whereas methoxy or chloro groups () prioritize lipophilicity.
  • Quinoxaline vs. Quinazolinone Cores: Quinoxaline derivatives () often exhibit anticancer activity, while quinazolinones () are explored for kinase inhibition. The target’s dual heterocyclic system may broaden its bioactivity profile.

Biologische Aktivität

The compound 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide (CAS Number: 1574294-83-9) is a complex organic molecule that incorporates both quinoline and quinoxaline moieties. Its biological activities have garnered interest due to potential applications in medicinal chemistry, particularly in the context of anti-cancer and neuroprotective agents.

The molecular formula of the compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4} with a molecular weight of 340.4 g/mol. The structure includes functional groups that are crucial for its biological activity, such as hydroxyl and acetamide groups.

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₄
Molecular Weight340.4 g/mol
CAS Number1574294-83-9

Anticancer Properties

Recent studies have highlighted the potential of similar quinoline derivatives in anticancer applications. For instance, a related compound demonstrated significant anti-proliferative activity against various cancer cell lines, with IC50 values as low as 1.2 µM against MCF-7 cells, indicating strong efficacy . The mechanism involved cell cycle arrest at the G2/M phase and activation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases. In particular, derivatives with similar structures have shown promising inhibition of human recombinant acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE), which are critical targets in Alzheimer's disease treatment. Compounds from this class exhibited inhibition rates ranging from 88% to 95% at concentrations of 10 µM .

The biological activity is believed to stem from the ability of the compound to interact with metal centers, which is characteristic of many quinoline derivatives. This interaction may enhance their capacity to inhibit enzymes like D-amino acid oxidase (DAAO) and HIV reverse transcriptase, leading to their potential use in treating various diseases .

Case Studies

  • Study on Anticancer Activity : A study involving a compound structurally related to our target demonstrated significant cytotoxicity against pancreatic cancer cells (Panc-1), achieving an IC50 value comparable to that against breast cancer cells (MCF-7). This suggests that structural modifications can enhance selectivity and potency against specific cancer types .
  • Neuroprotective Studies : Another investigation focused on the neuroprotective properties of similar quinoline derivatives showed that they could significantly reduce oxidative stress markers in neuronal cells, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Core formation : Condensation of quinoline and quinoxaline precursors under acidic/basic conditions (e.g., Friedländer synthesis for quinoline cores) .
  • Coupling reactions : Ether and amide bond formation using coupling agents like DCC or EDC in anhydrous solvents (e.g., dichloromethane or DMF) .
  • Optimization parameters : Temperature (40–80°C), solvent polarity, and reaction time (12–24 hrs) to minimize side products. HPLC and TLC are critical for monitoring intermediate purity .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC, %)
Quinoline coreAcetic acid, reflux65–70≥95
Ether couplingK₂CO₃, DMF, 60°C55–60≥90
Amide formationEDC, DCM, RT70–75≥98

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm), hydroxyl groups (broad peaks at δ 9–12 ppm), and amide protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.15) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>98%) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain single crystals. Hydrogen bonding (N–H···O, C–H···O) stabilizes the lattice .
  • SHELX refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters include R1 (<0.05) and wR2 (<0.15) .
    • Key Structural Data :
Bond/AngleValue (Å/°)
C7–O1 (ether)1.423 Å
N1–C7 (amide)1.335 Å
O1–C7–C8A (torsion)157.1°

Q. What experimental strategies address conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09) to resolve ambiguities in tautomeric forms .
  • Dynamic NMR : Variable-temperature ¹H NMR (25–80°C) to detect rotational barriers in amide bonds .
  • 2D techniques : HSQC and HMBC to confirm through-space correlations (e.g., quinoline C8 to quinoxaline O2) .

Q. How can regioselective modifications of the quinoline and quinoxaline moieties be mechanistically guided?

  • Methodological Answer :

  • Quinoline hydroxylation : Use Pd/C catalysis under hydrogenation to reduce dihydroquinoline to tetrahydroquinoline without affecting the quinoxaline ring .
  • Quinoxaline substitution : Electrophilic aromatic substitution (e.g., nitration at C5 using HNO₃/H₂SO₄) directed by the 3-hydroxy-2-oxo group .
    • Reactivity Table :
PositionReactionSelectivity Factor
Quinoline C7Ether cleavage1:10 (acid vs. base)
Quinoxaline C3Bromination85% para

Q. What in vitro/in vivo models are suitable for evaluating pharmacological activity?

  • Methodological Answer :

  • In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorescence polarization .
  • In vivo : Rodent models for CNS activity (e.g., maximal electroshock test for anticonvulsant screening) .
  • ADMET profiling : Microsomal stability (t₁/₂ > 60 mins) and plasma protein binding (>90%) using LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.